molecular formula C12H17NO B8486671 (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol

(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol

Cat. No. B8486671
M. Wt: 191.27 g/mol
InChI Key: FHBPYEQRIDZSBP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799952B2

Procedure details

Solutions of 35.8 g of di-O-benzoyl-L-tartaric acid in 150 ml methanol and 19.1 g of 1-phenyl-2-(1-pyrrolidinyl)-ethanol in 100 ml of methanol were mixed and the mixture left standing in a refrigerator for 2 days. The crystalline product was filtered off, washed with a small amount of cold methanol and diethyl ether and dried. The product was repeatedly recrystallised from hot ethanol, yielding an optically pure diastereomeric salt of 15.0 g. The free base was released by dissolving the salt in 100 ml of cold 20% aqueous sodium hydroxide and extracted in dichloromethane. After evaporation of the solvent, 7.2 g (38% based on the starting racemate) of the oily (R)-enantiomer of 1-phenyl-2-(1-pyrrolidinyl)-ethanol were obtained which solidified after storage in a refrigerator to become a crystalline mass. The product had a [αD20] value of −40° (methanol).
Name
di-O-benzoyl-L-tartaric acid
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[C@@H]([C@H](C(OC(=O)C1C=CC=CC=1)=O)O)O)(=O)C1C=CC=CC=1.[C:27]1([CH:33]([OH:40])[CH2:34][N:35]2[CH2:39][CH2:38][CH2:37][CH2:36]2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CO.[OH-].[Na+]>[C:27]1([C@@H:33]([OH:40])[CH2:34][N:35]2[CH2:39][CH2:38][CH2:37][CH2:36]2)[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:3.4|

Inputs

Step One
Name
di-O-benzoyl-L-tartaric acid
Quantity
35.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC([C@H](O)[C@@H](O)C(=O)OC(C1=CC=CC=C1)=O)=O
Name
Quantity
19.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CN1CCCC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered off
WASH
Type
WASH
Details
washed with a small amount of cold methanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was repeatedly recrystallised from hot ethanol
CUSTOM
Type
CUSTOM
Details
yielding an optically pure diastereomeric salt of 15.0 g
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, 7.2 g (38%
CUSTOM
Type
CUSTOM
Details
were obtained which

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C1(=CC=CC=C1)[C@H](CN1CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07799952B2

Procedure details

Solutions of 35.8 g of di-O-benzoyl-L-tartaric acid in 150 ml methanol and 19.1 g of 1-phenyl-2-(1-pyrrolidinyl)-ethanol in 100 ml of methanol were mixed and the mixture left standing in a refrigerator for 2 days. The crystalline product was filtered off, washed with a small amount of cold methanol and diethyl ether and dried. The product was repeatedly recrystallised from hot ethanol, yielding an optically pure diastereomeric salt of 15.0 g. The free base was released by dissolving the salt in 100 ml of cold 20% aqueous sodium hydroxide and extracted in dichloromethane. After evaporation of the solvent, 7.2 g (38% based on the starting racemate) of the oily (R)-enantiomer of 1-phenyl-2-(1-pyrrolidinyl)-ethanol were obtained which solidified after storage in a refrigerator to become a crystalline mass. The product had a [αD20] value of −40° (methanol).
Name
di-O-benzoyl-L-tartaric acid
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[C@@H]([C@H](C(OC(=O)C1C=CC=CC=1)=O)O)O)(=O)C1C=CC=CC=1.[C:27]1([CH:33]([OH:40])[CH2:34][N:35]2[CH2:39][CH2:38][CH2:37][CH2:36]2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CO.[OH-].[Na+]>[C:27]1([C@@H:33]([OH:40])[CH2:34][N:35]2[CH2:39][CH2:38][CH2:37][CH2:36]2)[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:3.4|

Inputs

Step One
Name
di-O-benzoyl-L-tartaric acid
Quantity
35.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC([C@H](O)[C@@H](O)C(=O)OC(C1=CC=CC=C1)=O)=O
Name
Quantity
19.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CN1CCCC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered off
WASH
Type
WASH
Details
washed with a small amount of cold methanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was repeatedly recrystallised from hot ethanol
CUSTOM
Type
CUSTOM
Details
yielding an optically pure diastereomeric salt of 15.0 g
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, 7.2 g (38%
CUSTOM
Type
CUSTOM
Details
were obtained which

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C1(=CC=CC=C1)[C@H](CN1CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.